Glucosylisomaltol
Overview
Description
Glucosylisomaltol is a compound that consists of a glucose molecule attached to an isomaltol structure. It is known for its role as a chemical marker in non-enzymatic browning reactions, particularly during thermal processes such as baking and milk sterilization . This compound is often used to monitor the extent of the Maillard reaction, which is crucial in food processing for developing flavor and color .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosylisomaltol is typically synthesized through enzymatic methods. The process involves the enzymatic conversion of glucose and isomaltol using specific glycosyltransferases . The reaction conditions generally include controlled pH, temperature, and the presence of specific enzymes to facilitate the glycosylation process .
Industrial Production Methods: In industrial settings, this compound is produced by combining glucose and isomaltol under controlled conditions. The process may involve the use of bioreactors where enzymes are used to catalyze the reaction efficiently. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glucosylisomaltol primarily undergoes Maillard reactions, which are non-enzymatic browning reactions between amino acids and reducing sugars . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Maillard Reaction: Involves amino acids and reducing sugars at temperatures above 50°C and pH between 4 and 7.
Oxidation: Can occur in the presence of oxidizing agents such as hydrogen peroxide under controlled conditions.
Reduction: May involve reducing agents like sodium borohydride.
Major Products: The primary products of these reactions include various furanic compounds, such as hydroxymethylfurfural and other Maillard reaction products .
Scientific Research Applications
Glucosylisomaltol has diverse applications in scientific research:
Mechanism of Action
Glucosylisomaltol exerts its effects primarily through its participation in the Maillard reaction. This reaction involves the interaction of the compound with amino acids, leading to the formation of complex molecules that contribute to flavor and color development in food products . The molecular targets include amino groups of proteins and peptides, and the pathways involve the formation of intermediate and advanced glycation end-products .
Comparison with Similar Compounds
Galactosylisomaltol: Similar in structure but contains a galactose molecule instead of glucose.
Hydroxymethylfurfural: Another Maillard reaction product but lacks the glycosyl component.
Uniqueness: Glucosylisomaltol is unique due to its specific structure that combines glucose and isomaltol, making it a valuable marker for monitoring the Maillard reaction. Its ability to form under specific thermal conditions and its role in flavor and color development distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYYNIJTMYUJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85559-61-1 | |
Record name | Glucosylisomaltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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